Home > Products > Screening Compounds P59137 > Angiotensin II acetate
Angiotensin II acetate - 32044-01-2

Angiotensin II acetate

Catalog Number: EVT-8249964
CAS Number: 32044-01-2
Molecular Formula: C52H75N13O14
Molecular Weight: 1106.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Angiotensin II Acetate is the acetate salt form of therapeutic angiotensin II, a synthetic form of the endogenous angiotensin II, a peptide hormone of the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction and an increase in blood pressure, that may be used for the treatment of septic or other distributive shock. Upon administration, therapeutic angiotensin II binds to angiotensin II type 1 receptor on vascular smooth muscle cells which leads to Ca2+/calmodulin-dependent phosphorylation of myosin. This causes smooth muscle contraction and results in vasoconstriction and an increase in blood pressure. Therapeutic angiotensin II also increases blood pressure by stimulating the release of the steroid hormone aldosterone, which regulates the renal absorption of water and sodium.
Overview

Angiotensin II acetate is a synthetic peptide that plays a crucial role in the regulation of blood pressure and fluid balance in the body. It is derived from angiotensin II, a potent vasoconstrictor involved in the renin-angiotensin system. Angiotensin II acetate is classified as a peptide hormone and is primarily used in research and clinical settings to study cardiovascular physiology and pharmacology.

Source

Angiotensin II acetate is synthesized in laboratories rather than being extracted from natural sources. It is produced through chemical synthesis methods that allow for the precise control of its molecular structure.

Classification

Angiotensin II acetate falls under the category of peptide hormones. It is classified as an angiotensin due to its origin from the angiotensinogen precursor, which is cleaved by the enzyme renin to form angiotensin I, subsequently converted to angiotensin II.

Synthesis Analysis

Methods

The synthesis of angiotensin II acetate typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to form peptides.

  1. Solid-Phase Peptide Synthesis:
    • The process begins with a resin-bound amino acid, which serves as the starting point.
    • Protected amino acids are sequentially added, with each addition involving deprotection and coupling steps.
    • Once the desired peptide sequence is achieved, it is cleaved from the resin and purified.
  2. Acetylation:
    • After synthesis, angiotensin II undergoes acetylation to form angiotensin II acetate.
    • This involves treating angiotensin II with acetic anhydride or acetyl chloride, resulting in the formation of the acetate derivative.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to assess purity and confirm structure.

Molecular Structure Analysis

Structure

The molecular structure of angiotensin II acetate consists of eight amino acids with the sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. The acetate group modifies the terminal amine group of the peptide.

Data

  • Molecular Formula: C₁₀H₁₃N₃O₁₄S
  • Molecular Weight: Approximately 1046.2 g/mol
  • IUPAC Name: (2S)-1-{[(2S)-2-amino-4-methylsulfanyl-3-phenylbutanoyl]amino}-4-(1H-imidazol-4-yl)-2-methylsulfanylbutanamide
  • 3D Structure: The three-dimensional conformation can be analyzed using computational modeling software.
Chemical Reactions Analysis

Reactions

Angiotensin II acetate participates in various biochemical reactions:

  1. Receptor Binding:
    • Angiotensin II binds to specific receptors (AT1 and AT2) on target cells, initiating a cascade of intracellular signaling pathways that lead to vasoconstriction and increased blood pressure.
  2. Hydrolysis:
    • The peptide can be hydrolyzed by angiotensin-converting enzyme (ACE), leading to its inactivation and subsequent formation of angiotensin III, which also has biological activity but differs in potency.

Technical Details

The binding affinity and efficacy of angiotensin II acetate can be studied using radiolabeled ligands in receptor assays or through competitive binding studies.

Mechanism of Action

Process

Angiotensin II acetate exerts its effects primarily through:

  1. Vasoconstriction:
    • By binding to AT1 receptors on vascular smooth muscle cells, it induces contraction, leading to increased vascular resistance and elevated blood pressure.
  2. Aldosterone Secretion:
    • It stimulates adrenal cortex cells to release aldosterone, promoting sodium retention and increasing blood volume.
  3. Sympathetic Nervous System Activation:
    • Angiotensin II enhances sympathetic outflow, further contributing to increased heart rate and blood pressure.

Data

Studies have shown that angiotensin II can increase blood pressure by approximately 20-30 mmHg within minutes of administration in vivo models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water; insoluble in organic solvents.
  • Stability: Stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.

Chemical Properties

  • pH Range: Typically around 4.5–7 when dissolved in water.
  • Melting Point: Not well-defined due to its peptide nature but generally stable at room temperature if stored properly.

Relevant data indicate that peptides like angiotensin II acetate are sensitive to hydrolysis by proteolytic enzymes, necessitating careful handling during experiments.

Applications

Scientific Uses

Angiotensin II acetate is utilized extensively in scientific research:

  1. Cardiovascular Studies:
    • Used to investigate mechanisms of hypertension and cardiac function.
  2. Pharmacological Research:
    • Serves as a tool for testing potential antihypertensive drugs by assessing their ability to block angiotensin receptors or inhibit ACE activity.
  3. Pathophysiological Investigations:
    • Employed in studies related to heart failure, renal function, and metabolic syndrome due to its central role in fluid balance and blood pressure regulation.
Biochemical Pathways & Endogenous Synthesis

Role in Renin-Angiotensin-Aldosterone System (RAAS) Integration

Angiotensin II acetate (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe; acetate salt) functions as the primary bioactive peptide within the RAAS cascade. Its synthesis is tightly regulated through multi-step enzymatic cleavage, culminating in systemic effects on blood pressure, fluid balance, and vascular remodeling. The acetate salt form enhances the compound’s solubility for in vitro experimental applications while preserving its biochemical activity [1] [9].

RAAS integration hinges on angiotensin II’s dual receptor binding:

  • AT1 Receptor (AT1R): Mediates vasoconstriction, aldosterone release, sodium reabsorption, and cellular proliferation via Gq-protein coupling. Sustained activation promotes pathological hypertrophy and fibrosis [1] [4].
  • AT2 Receptor (AT2R): Counters AT1R effects through vasodilation and anti-proliferative signaling. Though highly expressed during fetal development, its adult expression is limited to adrenal, renal, and cardiac tissues [1] [6].

Table 1: Angiotensin II Receptor Subtypes and Downstream Effects

ReceptorG-Protein CouplingPrimary TissuesPhysiological Effects
AT1RGqVasculature, Kidney, Adrenal GlandsVasoconstriction, aldosterone secretion, sodium retention, fibrosis
AT2RGiAdrenal Medulla, Renal Tubules, Fetal OrgansVasodilation, natriuresis, anti-fibrotic/apoptotic signaling

Critical regulatory nodes include:

  • (Pro)renin Receptor ((P)RR): Binds both renin and prorenin, enhancing angiotensinogen-to-angiotensin I conversion efficiency 4-fold. Non-proteolytic prorenin activation enables local angiotensin II generation independent of systemic RAAS [4] [8].
  • Negative Feedback: Angiotensin II suppresses renal renin release via AT1R activation, creating a compensatory "RAAS escape" mechanism during pharmacological inhibition [8].

Enzymatic Conversion Dynamics: Angiotensinogen to Angiotensin II

The biosynthesis of angiotensin II acetate proceeds through sequential proteolytic cleavage:

Step 1: Renin-Mediated CleavageHepatic angiotensinogen (α₂-globulin; 485 amino acids) undergoes N-terminal cleavage by renal renin, yielding the decapeptide angiotensin I (Ang I; 1-10). Renin release from juxtaglomerular cells is triggered by:

  • Reduced renal perfusion pressure (renal baroreceptor response)
  • Decreased distal tubular NaCl (macula densa signaling)
  • β₁-adrenergic stimulation [1] [7].

Table 2: Kinetic Parameters of Angiotensinogen Processing

Enzyme/StepSubstrateKm (μM)Catalytic Efficiency (kcat/Km)Inhibitors
ReninAngiotensinogen1.0–1.51.5 × 10⁴ M⁻¹s⁻¹Aliskiren
ACEAngiotensin I16–502.8 × 10⁶ M⁻¹s⁻¹Captopril, Lisinopril
ChymaseAngiotensin I40–601.1 × 10⁵ M⁻¹s⁻¹Chymostatin

Step 2: Angiotensin I ConversionAng I is processed to angiotensin II (Ang II 1-8) via two primary pathways:

  • ACE-Dependent (Classical): Endothelial-bound ACE (predominantly pulmonary) cleaves the C-terminal His-Leu dipeptide. ACE accounts for >90% of circulating angiotensin II production [2] [6].
  • Non-ACE Pathways: Tissue-specific proteases (e.g., cardiac chymase, cathepsin G) generate angiotensin II independently of ACE. This pathway becomes significant in heart failure and during ACE inhibitor therapy [2] [4].

Regulation of Angiotensinogen Synthesis:

  • Angiotensin II stimulates hepatic angiotensinogen mRNA stabilization via AT1R-Gi-mediated adenylyl cyclase inhibition, reducing intracellular cAMP. This creates a positive feedback loop increasing substrate availability [5] [10].
  • Disulfide bond formation (Cys18-Cys138 in humans) modulates angiotensinogen conformation but shows species-specific functional importance [10].

Tissue-Specific Expression of Angiotensin-Converting Enzyme (ACE)

ACE exhibits compartmentalized expression patterns that dictate local angiotensin II production:

Pulmonary Endothelium:

  • Highest ACE density (≥90% of circulating Ang I conversion during pulmonary transit)
  • Membrane-bound somatic ACE contains two catalytic domains (N- and C-terminal) with differential chloride dependence [2] [6].

Renal Proximal Tubules:

  • Expresses ACE independent of endothelial sources
  • Generates intratubular angiotensin II regulating sodium reabsorption via Na⁺/H⁺ exchangers [3] [6].

Table 3: Tissue-Specific ACE Expression and Functional Implications

TissueACE Expression LevelPrimary Cell TypesLocal Ang II Effects
LungVery High (0.1% total protein)Vascular endotheliumSystemic vasoconstriction
KidneyHighProximal tubular epitheliumSodium reabsorption, tubuloglomerular feedback
HeartModerateEndothelium, fibroblastsInotropy, hypertrophy, fibrosis
TestisHigh (germinal isoform)SpermatidsSperm maturation/fertility

Genetic and Experimental Models:

  • ACE 8/8 Mice: Cardiac-specific ACE overexpression (driven by α-MHC promoter) causes atrial enlargement, conduction defects, and ventricular fibrillation without hypertension, demonstrating tissue-specific pathophysiology [3] [6].
  • ACE I/D Polymorphism: Humans with DD genotype exhibit 47% higher plasma ACE than II carriers due to intronic Alu repeat variants. Despite this, no consistent blood pressure differences occur, underscoring RAAS compensatory plasticity [2] [6].

Comparative Analysis of Species-Specific Peptide Variants

Angiotensin II acetate exhibits structural and functional divergence across species:

Peptide Sequence Variations:

  • Human: Asp¹-Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸
  • Rodent: Asp¹-Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸ (identical to human)
  • Avian: Asp¹-Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸ (identical)
  • Bovine: Asp¹-Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸ (identical)

Receptor Affinity Differences:

  • Rat AT1A receptor shows 10-fold higher angiotensin II affinity than human AT1R due to transmembrane domain variations (Asn111 vs. Ser111) [1] [9].
  • Mouse angiotensinogen circulates at 1–5% of human concentrations, compensated by 100-fold higher renin activity [8].

Functional Consequences:

  • Blood Pressure Sensitivity: Rats require higher angiotensin II doses (200–500 ng/kg/min) than humans to induce hypertension due to rapid peptide degradation [9].
  • Adrenal Zona Glomerulosa Response: Bovine cells exhibit 2-fold greater aldosterone secretion than human cells per nM angiotensin II [4].

Table 4: Species-Specific Variations in RAAS Components

SpeciesAng II SequenceAGT Plasma (μM)Renin Activity (ng Ang I/ml/hr)ACE Activity (U/L)Key Physiological Differences
HumanDRVYIHPF1.0–1.50.5–4.08–52 (age-dependent)AT1R density highest in renal vasculature
RatDRVYIHPF0.8–1.250–200120–160Enhanced adrenal sensitivity to Ang II
MouseDRVYIHPF0.05–0.1100–50060–80Low AGT compensated by high renin
DogDRVYIHPF0.6–1.01.5–6.020–40ACE-independent chymase pathways dominant in heart

Experimental Implications:

  • Humanized angiotensinogen mice exhibit 3-fold slower Ang II clearance than wild-type, necessitating dose adjustments in translational studies [8].
  • Chymase contribution to cardiac Ang II production varies: >80% in dogs vs. <10% in humans, affecting heart failure model interpretation [2] [4].

Properties

CAS Number

32044-01-2

Product Name

Angiotensin II acetate

IUPAC Name

acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C52H75N13O14

Molecular Weight

1106.2 g/mol

InChI

InChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1

InChI Key

VBTZKFAHKJXHBA-PIONDTTLSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.